molecular formula C16H22N4O3S B2996595 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2201284-53-7

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2996595
CAS No.: 2201284-53-7
M. Wt: 350.44
InChI Key: AZOHIZKVZZMLLO-UHFFFAOYSA-N
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Description

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety The piperidine ring is further substituted with a pyrazole sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps. One common approach starts with the preparation of the pyrazole derivative, followed by the formation of the piperidine ring and subsequent coupling with the pyridine moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The pyrazole sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is unique due to its combination of a pyridine ring with a pyrazole sulfonyl piperidine moiety

Biological Activity

The compound 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step reaction involving the coupling of 3-methylpyridine derivatives with piperidine and pyrazole moieties. The reaction typically employs solvents like ethanol and catalysts such as piperidine under reflux conditions. The final product is purified through recrystallization techniques, yielding a crystalline form suitable for biological testing.

Anticancer Properties

Recent studies have indicated that derivatives similar to the target compound exhibit anticancer activity . For instance, compounds bearing the piperidine and pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10.5Apoptosis induction
Compound BA549 (Lung)12.3Cell cycle arrest
3-Methyl-Pyridine DerivativeHeLa (Cervical)8.9Modulation of Bcl-2

Antimicrobial Activity

The sulfonyl group in the compound has been linked to antimicrobial activity against various bacterial strains. Studies show that derivatives with this functional group possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurological disorders and managing conditions related to urea metabolism.

Table 3: Enzyme Inhibition Results

EnzymeIC50 (µM)
Acetylcholinesterase15.0
Urease20.5

Case Studies

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that derivatives of the target compound exhibited potent anticancer properties comparable to established chemotherapeutics like Taxol, suggesting further investigation into their potential as alternative treatments.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates, highlighting its efficacy in a physiological context. These studies are critical for assessing the translational potential of the compound into clinical settings.

Properties

IUPAC Name

3-methyl-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-13-4-3-7-17-16(13)23-12-14-5-8-20(9-6-14)24(21,22)15-10-18-19(2)11-15/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOHIZKVZZMLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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